

An In-depth Technical Guide to the Chemical and Physical Properties of (-)- β -Pinene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Pinene

Cat. No.: B8432373

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This guide provides a comprehensive overview of the chemical and physical properties of (-)- β -pinene, tailored for researchers, scientists, and drug development professionals. It includes detailed data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Chemical and Physical Properties

(-)- β -Pinene, a bicyclic monoterpene, is a naturally occurring organic compound found in the essential oils of many plants, particularly conifers. It is a colorless liquid with a characteristic woody, pine-like odor.

General and Physical Properties

The key physical and chemical identifiers for (-)- β -pinene are summarized in Table 1. This data is crucial for its identification and use in various scientific applications.

Table 1: General and Physical Properties of (-)- β -Pinene

Property	Value	Reference(s)
Chemical Name	(1S,5S)-6,6-dimethyl-2-methylenebicyclo[3.1.1]heptane	
Synonyms	(-)- β -Pinene, l- β -Pinene, Nopinene	
CAS Number	18172-67-3	
Molecular Formula	C ₁₀ H ₁₆	
Molecular Weight	136.23 g/mol	
Appearance	Colorless liquid	
Odor	Woody, pine-like	
Boiling Point	165-167 °C	
Melting Point	-61 °C	
Density	0.866 g/mL at 25 °C	
Refractive Index (n ²⁰ /D)	1.478	
Optical Rotation [α] ²⁰ /D	-19° to -24° (neat)	
Solubility	Insoluble in water; soluble in ethanol, ether, and other organic solvents.	[1][2]
Vapor Pressure	~2 mmHg at 20 °C	
Flash Point	33 °C (91 °F)	[3]
Stability	Stable under normal conditions.	

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of (-)- β -pinene. Key spectral features are summarized in Table 2.

Table 2: Spectroscopic Data for (-)- β -Pinene

Spectroscopy	Key Peaks/Signals
^1H -NMR (CDCl_3)	δ 0.84 (s, 3H), 1.25 (s, 3H), 1.95-2.45 (m, 7H), 4.65 (s, 1H), 4.68 (s, 1H)
^{13}C -NMR (CDCl_3)	δ 21.0, 26.3, 31.3, 31.6, 38.0, 40.8, 106.5, 150.0
Infrared (IR)	ν 3070, 2925, 1640, 885 cm^{-1}
Mass Spectrometry (MS)	m/z 136 (M^+), 121, 105, 93 (base peak), 79, 68, 41

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of (-)- β -pinene.

Determination of Boiling Point

The boiling point of (-)- β -pinene can be determined using a micro-boiling point apparatus or by distillation.

Protocol:

- Place a small sample (1-2 mL) of (-)- β -pinene into a small test tube.
- Invert a sealed capillary tube and place it into the test tube.
- Attach the test tube to a thermometer.
- Heat the assembly in a Thiele tube or an oil bath.
- Observe the sample for the rapid and continuous evolution of bubbles from the capillary tube, indicating the liquid is at its boiling point.
- Record the temperature at which the liquid enters the capillary tube upon cooling; this is the boiling point.

- For determination under reduced pressure, a vacuum distillation apparatus is used, and the pressure is recorded along with the boiling point.

Measurement of Optical Rotation

The specific rotation of (-)- β -pinene is a measure of its optical activity and is determined using a polarimeter.

Protocol:

- Prepare a solution of known concentration of (-)- β -pinene in a suitable solvent (e.g., ethanol). If measuring "neat," the pure liquid is used.
- Calibrate the polarimeter with the pure solvent (blank).
- Fill the polarimeter sample tube with the (-)- β -pinene solution, ensuring no air bubbles are present.
- Place the sample tube in the polarimeter and measure the angle of rotation.
- The specific rotation is calculated using the formula: $[\alpha] = \alpha / (l \times c)$ where: $[\alpha]$ = specific rotation α = observed rotation in degrees l = path length of the sample tube in decimeters c = concentration of the solution in g/mL (or density if neat)

Spectroscopic Analysis

GC-MS is used to determine the purity of (-)- β -pinene and to identify its components.

Protocol:

- Sample Preparation: Dilute the (-)- β -pinene sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
- GC Conditions:
 - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness) is typically used.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).
- MS Conditions:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
 - Ion Source Temperature: 230 °C.
- Data Analysis: Identify (-)- β -pinene by its retention time and by comparing its mass spectrum to a library of known spectra.

^1H and ^{13}C NMR are used for the structural confirmation of (-)- β -pinene.

Protocol:

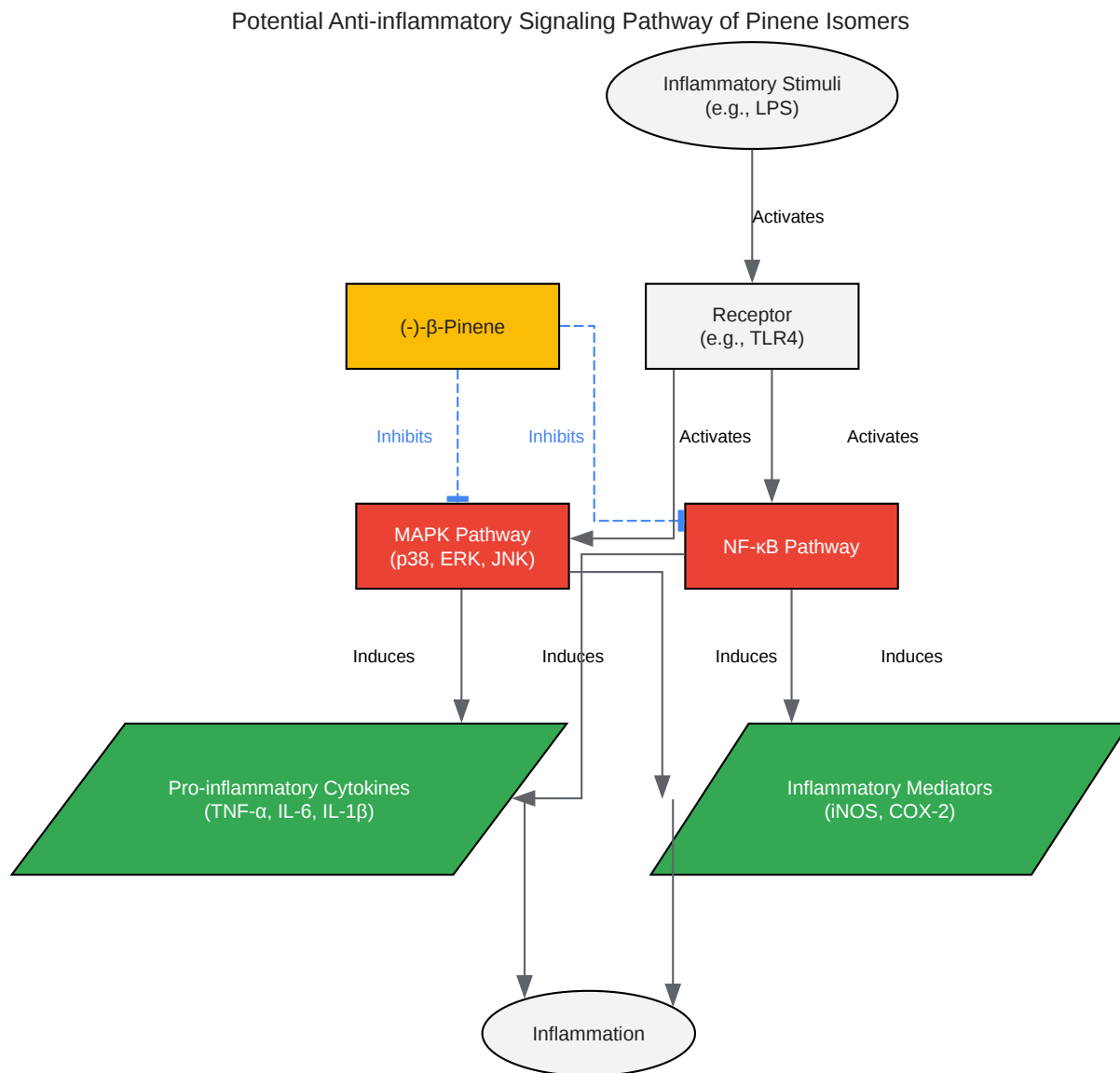
- Sample Preparation: Dissolve a small amount of (-)- β -pinene in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- Acquisition:
 - Acquire ^1H and ^{13}C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - For ^{13}C NMR, a proton-decoupled experiment is typically performed.
- Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Biological Activity and Signaling Pathways

(-)- β -Pinene has been reported to exhibit various biological activities, including anti-inflammatory and antimicrobial effects. While the precise molecular mechanisms are still under investigation, studies on pinene isomers suggest potential involvement of key signaling pathways.

Anti-inflammatory Activity

The anti-inflammatory effects of pinenes are thought to be mediated, in part, through the modulation of the NF- κ B and MAPK signaling pathways. These pathways are critical regulators of the inflammatory response.



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Caption: Potential anti-inflammatory mechanism of pinene isomers.

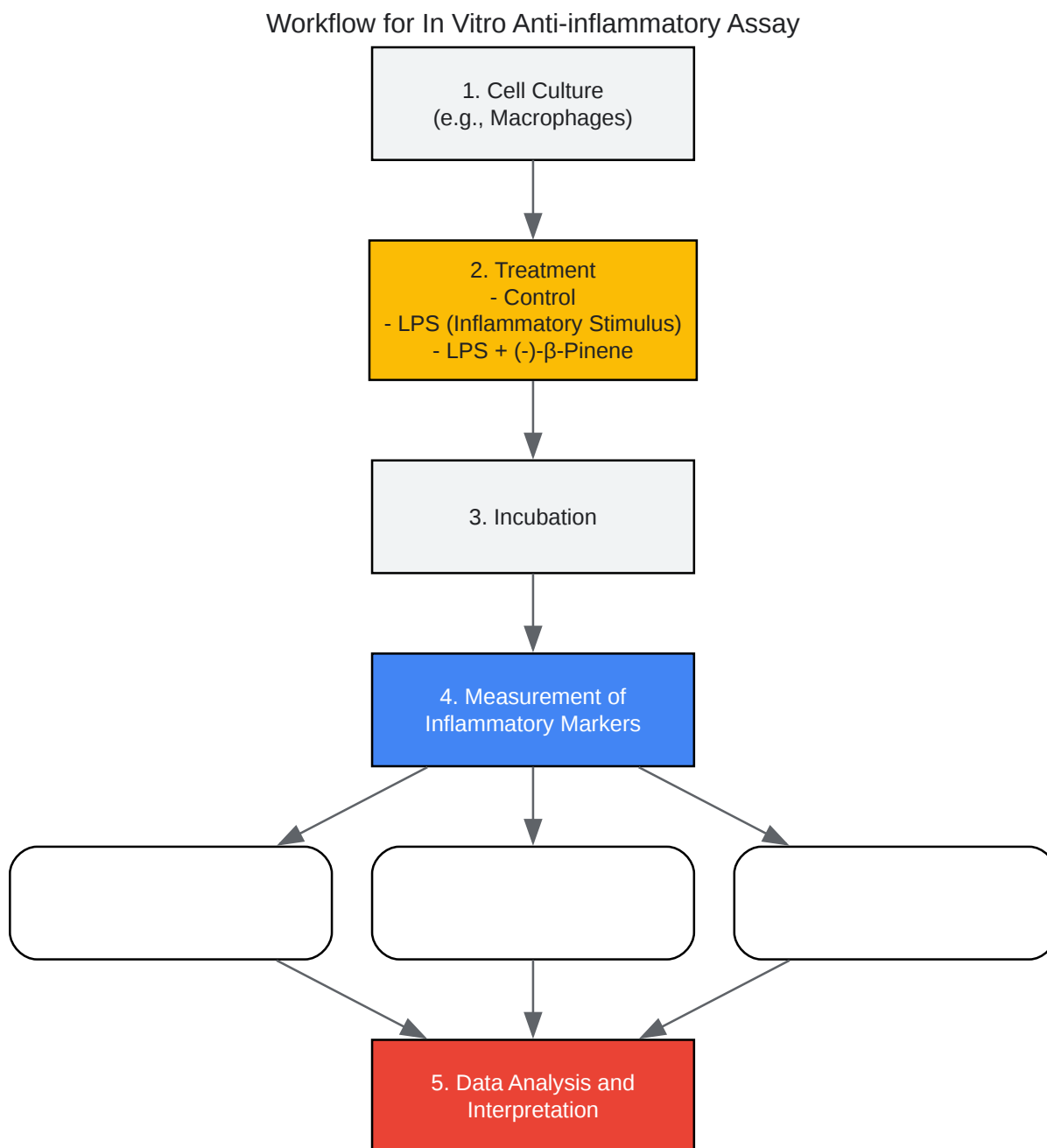
Antimicrobial Activity

The antimicrobial mechanism of β -pinene is not fully elucidated but is thought to involve the disruption of bacterial cell membranes and inhibition of microbial growth.

Experimental Workflows

Workflow for Assessing Anti-inflammatory Activity

A typical in vitro workflow to evaluate the anti-inflammatory potential of (-)- β -pinene is depicted below.

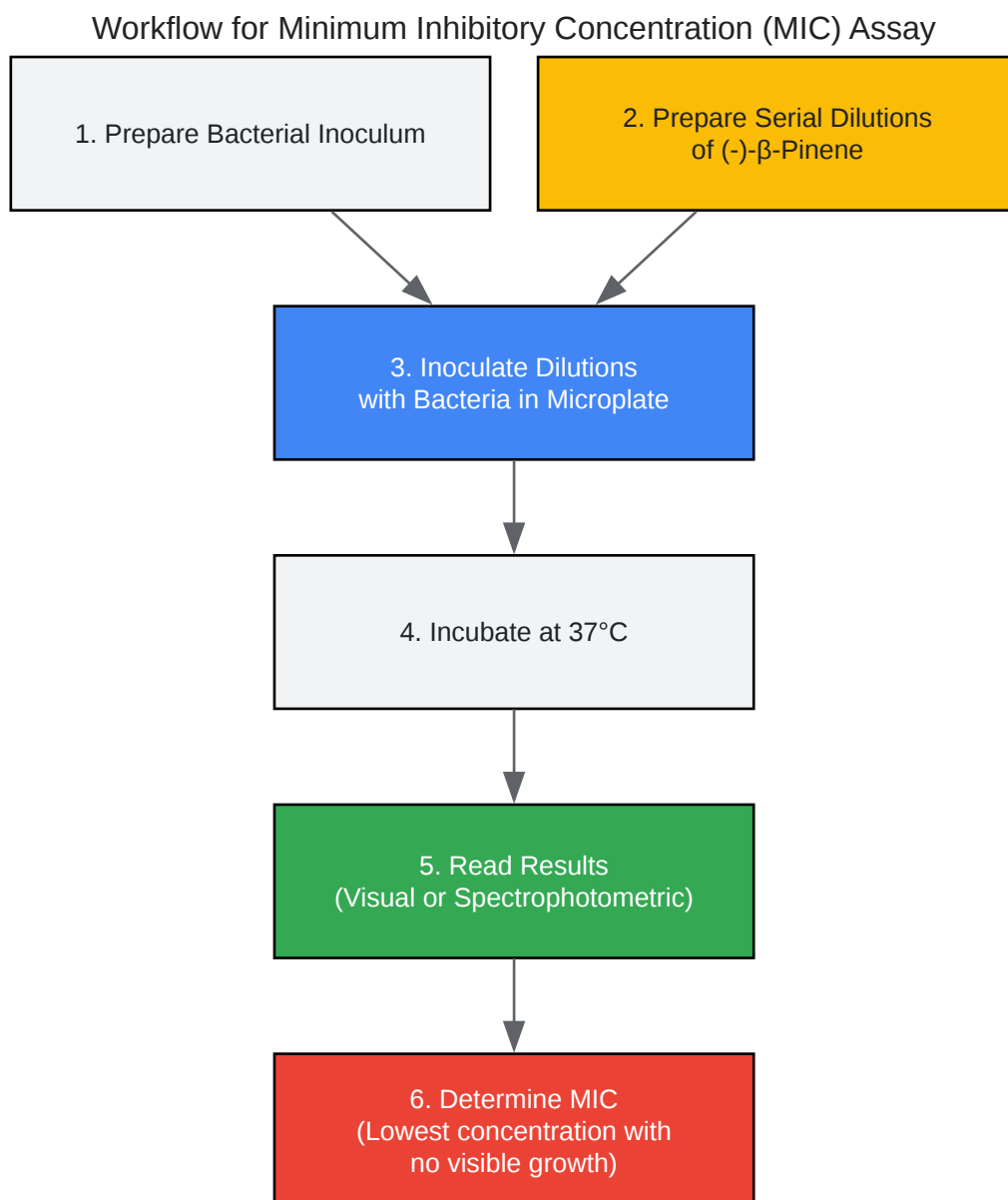


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Caption: In vitro anti-inflammatory activity assessment workflow.

Workflow for Determining Antimicrobial Susceptibility

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity. A common workflow for its determination is shown below.



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Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

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References

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical and Physical Properties of (-)- β -Pinene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8432373#chemical-and-physical-properties-of-beta-pinene]

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